molecular formula C23H23N5O3S B11378283 4-(acetylamino)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

4-(acetylamino)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11378283
M. Wt: 449.5 g/mol
InChI Key: FGVBBZBFKVAMLJ-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a dimethylphenyl group, and a thiadiazolyl group. Its intricate molecular arrangement makes it a subject of interest for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Pyrrolidinone Group: The next step involves the addition of the pyrrolidinone group to the thiadiazole ring. This is usually achieved through a condensation reaction.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a suitable halogenated precursor.

    Acetylation: The final step involves the acetylation of the amino group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated precursors and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(acetylamino)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. Additionally, it may inhibit cancer cell growth by targeting specific proteins and enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(Acetylamino)phenyl acetate: This compound shares the acetylamino group but differs in its overall structure.

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

Uniqueness

The uniqueness of 4-(acetylamino)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide lies in its specific combination of functional groups and its potential applications in various fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

4-acetamido-N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C23H23N5O3S/c1-13-4-9-19(10-14(13)2)28-12-17(11-20(28)30)22-26-27-23(32-22)25-21(31)16-5-7-18(8-6-16)24-15(3)29/h4-10,17H,11-12H2,1-3H3,(H,24,29)(H,25,27,31)

InChI Key

FGVBBZBFKVAMLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

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